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Compound of Interest

5-Methoxythiophene-2-
Compound Name:
carbaldehyde

Cat. No.: B058258

An Application Guide for the Strategic Use of 5-Methoxythiophene-2-carbaldehyde in the
Synthesis of Pharmaceutical Intermediates

Introduction: The Strategic Value of the Thiophene
Scaffold

In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of
numerous therapeutic agents. Among these, the thiophene ring is a privileged scaffold, prized
for its unique electronic properties and its ability to act as a bioisostere for phenyl, furan, and
other aromatic systems.[1][2] 5-Methoxythiophene-2-carbaldehyde emerges as a particularly
valuable building block for medicinal chemists. Its structure combines the biologically significant
thiophene nucleus with two highly versatile functional groups: a nucleophilically-activatable
aldehyde at the 2-position and an electron-donating methoxy group at the 5-position. This
arrangement not only influences the reactivity of the molecule but also provides a handle for
modulating the pharmacokinetic properties of its derivatives.

This guide serves as a comprehensive resource for researchers, scientists, and drug
development professionals, detailing the utility of 5-Methoxythiophene-2-carbaldehyde in
constructing complex molecular architectures and providing field-tested protocols for its
application.
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A thorough understanding of the starting material is paramount for successful and safe

synthesis.

Property

Value

Reference

Chemical Name

5-Methoxythiophene-2-

[3]

carbaldehyde
5-methoxy-2-
Synonyms thiophenecarboxaldehyde, 2- [3]
Formyl-5-methoxythiophene
CAS Number 35087-46-8
Molecular Formula CeHe02S [3]
Molecular Weight 142.18 g/mol [3]
Appearance Solid
Keep in a dark place, under an
Storage

inert atmosphere, at 2-8°C

Hazard Statements

H302 (Harmful if swallowed),
H315 (Causes skin irritation),
H319 (Causes serious eye
irritation), H335 (May cause

respiratory irritation)

[3]

Safety Pictogram

GHSO07 (Exclamation Mark)

Core Synthetic Applications in Pharmaceutical

Development

The strategic placement of the aldehyde and methoxy groups makes this reagent a

cornerstone for building diverse molecular libraries. Its applications primarily revolve around

carbon-carbon bond formation and the construction of novel heterocyclic systems.
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Knoevenagel Condensation: A Gateway to Bioactive
Olefins

The Knoevenagel condensation is a fundamental reaction in organic synthesis, involving the
reaction of an aldehyde with an active methylene compound, typically catalyzed by a weak
base.[4] For 5-Methoxythiophene-2-carbaldehyde, this reaction is exceptionally efficient,
yielding a,B-unsaturated products that are key intermediates for a variety of pharmaceutical
agents, including calcium channel blockers and anticancer agents. The electron-donating
methoxy group can stabilize the transition state, often leading to high yields under mild
conditions.[5]

Mechanism Insight: The reaction proceeds via the formation of a carbanion from the active
methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl
carbon of the aldehyde. A subsequent dehydration step yields the thermodynamically stable
conjugated system.

onaion . Cahanion Formation —= Nucleophilic Attack —#- Alkoxide Intermediate —— Defydration __Final product , IR NS

(+H20)

5-Methoxythiophene-2-carbaldehyde + Active Methylene Compound

Click to download full resolution via product page

Caption: Base-catalyzed Knoevenagel condensation mechanism.

Building Block for Kinase Inhibitors

The thiophene scaffold is a well-established core in the design of kinase inhibitors, which are
crucial in oncology.[6] Derivatives of thiophene and benzothiophene have shown potent
inhibitory activity against various kinases, including Clk1/4, Akt, and PI3K.[7][8][9] 5-
Methoxythiophene-2-carbaldehyde serves as a key precursor for synthesizing thieno[2,3-
d]pyrimidines and other fused heterocyclic systems that are known to bind to the ATP-binding
pocket of kinases.[10]

The typical synthetic strategy involves an initial Knoevenagel condensation to install a
cyanoacrylic acid or ester group, followed by cyclization with a guanidine-containing reagent to
form the fused pyrimidine ring system.
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Caption: Generalized workflow for kinase inhibitor synthesis.

Utility in Multicomponent Reactions (MCRS)

Multicomponent reactions, where three or more reactants combine in a single pot to form a
product containing substantial portions of all starting materials, are powerful tools in drug
discovery for rapidly generating chemical diversity.[11] The aldehyde functionality of 5-
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Methoxythiophene-2-carbaldehyde makes it an ideal "A" component in numerous MCRs,
such as the Gewald aminothiophene synthesis or the Hantzsch pyridine synthesis, enabling the
one-pot construction of complex, drug-like molecules.

Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps and expected
outcomes for key transformations.

Protocol 1: Knoevenagel Condensation with
Malononitrile

Objective: To synthesize (E)-2-((5-methoxythiophen-2-yl)methylene)malononitrile, a versatile
intermediate for heterocyclic synthesis.

Materials:

o 5-Methoxythiophene-2-carbaldehyde (1.0 eq)
e Malononitrile (1.05 eq)

e Piperidine (0.1 eq) or DBU (0.1 eq)[12]

o Ethanol (as solvent)

e Round-bottom flask, magnetic stirrer, condenser

TLC plates (silica gel)
Procedure:

e Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-
Methoxythiophene-2-carbaldehyde (e.g., 1.42 g, 10 mmol) in 30 mL of ethanol.

o Addition of Reagents: To the stirred solution, add malononitrile (0.70 g, 10.5 mmol).

o Catalysis: Add a catalytic amount of piperidine (approx. 0.1 mL, 1 mmol) to the mixture.
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» Reaction: Attach a condenser and heat the reaction mixture to reflux (approx. 78°C). Monitor
the reaction's progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl
Acetate). The reaction is typically complete within 2-4 hours.[13]

o Work-up: Once the starting aldehyde is consumed, cool the mixture to room temperature and
then place it in an ice bath for 30 minutes to facilitate precipitation.

« |solation: Collect the solid product by vacuum filtration. Wash the filter cake with a small
amount of cold ethanol to remove residual catalyst and unreacted malononitrile.

 Purification: The product is often obtained in high purity. If necessary, it can be recrystallized
from ethanol to yield a crystalline solid.

Expected Outcome:

Key 'H NMR
Product Name Yield Range Appearance Signals (CDCls, 6
ppm)
~7.6 (s, 1H, vinyl-H),
(B)-2-((5-
] ~7.4 (d, 1H,
methoxythiophen-2- ] )
85-95% Yellow-Orange Solid thiophene-H), ~6.3 (d,

Ymethylene)malonon
v y ) 1H, thiophene-H),

~4.0 (s, 3H, -OCHs)

itrile

Protocol 2: Claisen-Schmidt Condensation for Chalcone
Synthesis

Objective: To synthesize a thiophene-based chalcone, a scaffold known for its wide range of
biological activities, including anti-inflammatory and anticancer properties.

Materials:
+ 5-Methoxythiophene-2-carbaldehyde (1.0 eq)

» 4-Methylacetophenone (1.0 eq)
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e Sodium Hydroxide (NaOH) (2.0 eq)
o Ethanol and Water (solvent system)
o Beaker, magnetic stirrer

Procedure:

e Setup: In a 250 mL beaker, dissolve 5-Methoxythiophene-2-carbaldehyde (1.42 g, 10
mmol) and 4-methylacetophenone (1.34 g, 10 mmol) in 50 mL of ethanol.

o Base Addition: Prepare a solution of NaOH (0.8 g, 20 mmol) in 10 mL of water. Add the
NaOH solution dropwise to the stirred ethanolic solution of the reactants at room
temperature.

o Reaction: Stir the mixture vigorously at room temperature. A precipitate usually begins to
form within 30-60 minutes. Continue stirring for a total of 4-6 hours.

o Work-up: Pour the reaction mixture into 200 mL of cold water. If the product is oily, acidify the
mixture with dilute HCI until it is neutral (pH ~7) to induce solidification.

« |solation: Collect the solid product by vacuum filtration and wash thoroughly with cold water
until the filtrate is neutral.

 Purification: Dry the crude product. Recrystallize from an appropriate solvent like ethanol to
obtain the pure chalcone derivative.

Expected Outcome:

Key *H NMR
Product Name Yield Range Appearance Signals (CDCIls, 6

ppm)

~8.0-7.2 (m, Ar-H and

(B)-1-(4- .

vinyl-H), ~6.2 (d, 1H,
methylphenyl)-3-(5- . i

) 75-90% Pale Yellow Solid thiophene-H), ~3.9 (s,

methoxythiophen-2-

3H, -OCHs), ~2.4 (s,
yl)prop-2-en-1-one

3H, Ar-CHs)
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Conclusion

5-Methoxythiophene-2-carbaldehyde is a high-value, versatile reagent for pharmaceutical
intermediate synthesis. Its inherent reactivity, coupled with the proven biological significance of
the thiophene scaffold, makes it an essential tool for medicinal chemists. The Knoevenagel and
Claisen-Schmidt condensations are just two examples of its broad utility, providing rapid access
to complex intermediates that are pivotal in the development of novel therapeutics, particularly
in the fields of oncology and infectious diseases. The robust and high-yielding nature of these
protocols underscores its importance in constructing diverse chemical libraries for modern drug
discovery programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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